Ethyl 5-Amino-2-naphthoate
CAS No.:
Cat. No.: VC14292547
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H13NO2 |
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Molecular Weight | 215.25 g/mol |
IUPAC Name | ethyl 5-aminonaphthalene-2-carboxylate |
Standard InChI | InChI=1S/C13H13NO2/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8H,2,14H2,1H3 |
Standard InChI Key | KTEVPHMKDBRFEK-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)N |
Introduction
Structural and Molecular Characteristics
Ethyl 5-amino-2-naphthoate belongs to the class of naphthoic acid esters, characterized by a fused bicyclic aromatic system. The amino group at position 5 introduces electron-donating properties, while the ethyl ester at position 2 enhances solubility in organic solvents. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern: the aromatic protons adjacent to the amino group typically resonate as doublets in the δ 6.8–7.2 ppm range, whereas ester carbonyl carbons appear near δ 168 ppm in ¹³C NMR spectra . Infrared (IR) spectroscopy further identifies key functional groups, with N–H stretching vibrations at ~3,400 cm⁻¹ and ester C=O absorption at ~1,720 cm⁻¹.
Table 1: Key Physical Properties of Ethyl 5-Amino-2-naphthoate
Property | Value/Description |
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Molecular Formula | C₁₃H₁₃NO₂ |
Molecular Weight | 215.25 g/mol |
Melting Point | 95.5–96.0°C |
Solubility | Soluble in ethanol, ethyl acetate; insoluble in water |
Spectral Data (¹H NMR) | δ 1.4 (t, 3H, CH₃), δ 4.4 (q, 2H, OCH₂), δ 6.8–7.9 (m, 6H, Ar–H) |
Synthesis and Optimization Strategies
The synthesis of ethyl 5-amino-2-naphthoate typically proceeds via a two-step route involving nitration, reduction, and esterification.
Nitration and Reduction
5-Nitro-2-naphthoic acid is first synthesized by nitrating 2-naphthoic acid under controlled conditions. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation with Raney nickel under 50 psi H₂, yielding 5-amino-2-naphthoic acid in 73% efficiency . Alternative reducing agents, such as palladium on carbon, may also be employed, though nickel catalysts are preferred for cost-effectiveness.
Esterification
The carboxylic acid group is then esterified with ethanol using concentrated sulfuric acid as a catalyst under reflux. This Fischer esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol. The reaction mixture is neutralized with sodium bicarbonate post-reflux, and the product is purified via recrystallization from toluene-pentane mixtures . Industrial-scale production may utilize continuous flow reactors to enhance yield (up to 85%) and reduce reaction times.
Table 2: Comparative Esterification Conditions
Catalyst | Temperature (°C) | Yield (%) | Purification Method |
---|---|---|---|
H₂SO₄ (conc.) | 78 (reflux) | 65 | Recrystallization |
p-Toluenesulfonic acid | 80 | 70 | Distillation |
Flow reactor (H₂SO₄) | 100 | 85 | Continuous extraction |
Reactivity and Functional Transformations
The dual functionality of ethyl 5-amino-2-naphthoate enables diverse chemical modifications:
Saponification Kinetics
Alkaline hydrolysis of the ester group follows second-order kinetics, with rate constants (k) dependent on substituent effects. For ethyl 5-amino-2-naphthoate, the electron-donating amino group at position 5 reduces the electrophilicity of the carbonyl carbon, resulting in a saponification rate 2.5× slower than unsubstituted ethyl 2-naphthoate .
Aromatic Substitution
The amino group directs electrophilic substitution to the para position (C-8), enabling bromination or sulfonation. For instance, bromine in acetic acid yields 5-amino-8-bromo-2-naphthoate, a precursor for Suzuki-Miyaura cross-coupling reactions .
Analytical and Spectroscopic Profiling
Advanced techniques validate purity and structure:
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High-Resolution Mass Spectrometry (HRMS): Exact mass calculated for C₁₃H₁₃NO₂ [M+H]⁺: 216.1019; observed: 216.1023.
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X-ray Crystallography: Monoclinic crystal system with space group P2₁/c, unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.73 Å .
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UV-Vis Spectroscopy: λmax at 310 nm (π→π* transition) and 390 nm (n→π* transition), with molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹ .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
Ethyl 5-amino-2-naphthoate serves as a scaffold for retinoid analogs. Adamantyl-substituted derivatives exhibit enhanced DNA binding affinity, as demonstrated in studies where EC₅₀ values for transcriptional activation decreased from 1.2 μM to 0.4 μM upon functionalization . Additionally, its incorporation into NMDA receptor modulators shows promise in treating neurological disorders .
Fluorescence Probes
Derivatization with cyanate-sensitive moieties yields turn-on fluorescence probes with detection limits as low as 50 nM. The amino group’s lone pair facilitates photoinduced electron transfer (PET), enabling selective cyanate sensing in biological systems .
Polymer Science
Copolymerization with styrene enhances thermal stability, with glass transition temperatures (Tg) increasing from 105°C (pure polystyrene) to 135°C at 10% naphthoate incorporation .
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